molecular formula C7H18BrNO2S2 B13358216 O-(6-Aminohexyl) methanesulfonothioate hydrobromide

O-(6-Aminohexyl) methanesulfonothioate hydrobromide

Cat. No.: B13358216
M. Wt: 292.3 g/mol
InChI Key: QRADUEFMQYYIFH-UHFFFAOYSA-N
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Description

O-(6-Aminohexyl) methanesulfonothioate hydrobromide: is a chemical compound known for its unique structure and properties. It is commonly used in various scientific research applications, particularly in the fields of chemistry and biology. The compound is characterized by the presence of an aminohexyl group attached to a methanesulfonothioate moiety, with a hydrobromide salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(6-Aminohexyl) methanesulfonothioate hydrobromide typically involves the reaction of 6-aminohexanol with methanesulfonyl chloride to form the intermediate O-(6-aminohexyl) methanesulfonate. This intermediate is then treated with hydrogen bromide to yield the final product, this compound. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: O-(6-Aminohexyl) methanesulfonothioate hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

O-(6-Aminohexyl) methanesulfonothioate hydrobromide is widely used in scientific research due to its reactivity and functional groups. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for labeling or cross-linking studies.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-(6-Aminohexyl) methanesulfonothioate hydrobromide involves its interaction with various molecular targets. The amino group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The methanesulfonothioate moiety can participate in redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

  • 6-Aminohexyl methanethiosulfonate hydrobromide
  • 6-Aminohexyl methanthiosulfonate hydrobromide

Comparison: O-(6-Aminohexyl) methanesulfonothioate hydrobromide is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Compared to similar compounds, it offers a balance of nucleophilicity and redox activity, making it versatile for various research purposes .

Properties

Molecular Formula

C7H18BrNO2S2

Molecular Weight

292.3 g/mol

IUPAC Name

6-methylsulfonothioyloxyhexan-1-amine;hydrobromide

InChI

InChI=1S/C7H17NO2S2.BrH/c1-12(9,11)10-7-5-3-2-4-6-8;/h2-8H2,1H3;1H

InChI Key

QRADUEFMQYYIFH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=S)OCCCCCCN.Br

Origin of Product

United States

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